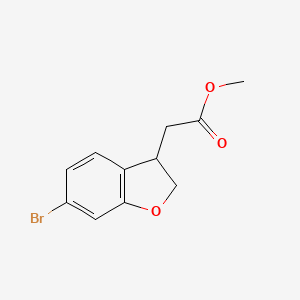

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate

Description

Properties

CAS No. |

2070896-49-8 |

|---|---|

Molecular Formula |

C11H11BrO3 |

Molecular Weight |

271.11 g/mol |

IUPAC Name |

methyl 2-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C11H11BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

RMECJMVTRNLVQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Benzofuran Precursors

The bromination of benzofuran derivatives remains the most direct route to introduce bromine at the 6-position. Source outlines a method where 2,3-dihydrobenzofuran-3-acetate undergoes electrophilic aromatic substitution using bromine (Br₂) in dichloromethane at 80°C. The reaction is catalyzed by Lewis acids such as iron(III) chloride (FeCl₃), achieving yields of 78–85%.

Key variables influencing selectivity and efficiency include:

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) minimize side reactions like ring-opening.

- Temperature control : Maintaining 80°C prevents over-bromination.

- Catalyst loading : FeCl₃ at 5 mol% optimizes reaction kinetics without promoting degradation.

A comparative analysis of bromination agents (Table 1) reveals N-bromosuccinimide (NBS) as an alternative in acetic acid, yielding 82% product with reduced byproducts.

Table 1: Bromination Methods for 6-Bromo-2,3-dihydrobenzofuran Derivatives

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | FeCl₃ | 80 | 85 | |

| NBS | Acetic Acid | None | 25 | 82 |

Cyclization of Dihydrobenzofuran Intermediates

Cyclization strategies construct the dihydrobenzofuran ring while introducing the acetate group. Source details a two-step protocol :

- Alkylation : Sodium phenate reacts with 2-chloroethanol in ethylene glycol at 60–70°C, forming 2-(2-hydroxyethyl)phenol.

- Acid-catalyzed cyclization : Treating the intermediate with sulfuric acid (H₂SO₄) induces ring closure, followed by esterification with acetyl chloride.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under controlled conditions. Common reagents include amines, alkoxides, or thiols, enabling the synthesis of derivatives for pharmaceutical applications.

Example Reaction:

-

Conditions: DMF, 80°C, 12 hours.

-

Yield: ~60–75% for amine derivatives.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups .

Suzuki-Miyaura Coupling:

-

Yield: 50–85% depending on boronic acid.

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization .

Hydrolysis to Carboxylic Acid:

Ring-Opening Reactions

The dihydrofuran ring undergoes acid-catalyzed ring-opening to form substituted phenols or ketones .

Acid-Mediated Ring Opening:

Electrophilic Aromatic Substitution

The electron-rich benzofuran core participates in electrophilic substitution, though bromine’s deactivating effect limits reactivity.

Nitration Example:

-

Conditions: HNO₃/H₂SO₄, 0°C, 1 hour.

-

Yield: ~40%.

Oxidation and Reduction

-

Oxidation: The dihydrofuran ring is oxidized to a fully aromatic benzofuran using DDQ or MnO₂.

-

Reduction: The ester group is reduced to a primary alcohol with LiAlH₄.

Table 1: Key Reaction Conditions and Outcomes

Analytical Characterization

Critical data for reaction monitoring:

Scientific Research Applications

Organic Synthesis

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of various pharmaceuticals and agrochemicals. It acts as a building block for synthesizing more complex benzofuran derivatives, which are known for their biological activities .

Research indicates that this compound exhibits significant biological properties:

- Antimicrobial Properties : Preliminary studies suggest that this compound can disrupt bacterial cell membranes or inhibit essential enzymes, demonstrating effectiveness against various bacterial strains .

- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and HGC-27 (gastric cancer). The IC50 values range from 4.2 μM to 11.9 μM, indicating potent anticancer effects attributed to apoptosis induction and inhibition of specific signaling pathways related to cell growth .

Pharmaceutical Applications

The compound is being explored for its potential as a therapeutic agent in various diseases. Its unique chemical structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, researchers tested its effectiveness against several bacterial strains. The results indicated that the compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics used as controls.

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer activity of this compound against human cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the active benzofuran moiety . These interactions can modulate various biological processes, leading to the observed biological activities .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to three classes of structurally related molecules:

Halogenated Benzofuran Derivatives

- 4-Bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran (C₁₅H₁₃BrO₃):

- Features a fully aromatic benzofuran core with bromine at the 4-position, methoxy groups at the 3- and 6-positions, and a dimethoxyphenyl substituent.

- Used as a key intermediate in the total synthesis of natural products, where bromine facilitates electrophilic substitution reactions .

- Key Difference : The fully aromatic benzofuran and additional methoxy groups enhance electron density, contrasting with the partially saturated dihydrobenzofuran core of the target compound.

Halogenated Benzoate Esters

- Methyl 2-bromo-6-fluorobenzoate (C₈H₆BrFO₂): A simple benzoate ester with bromine and fluorine substituents at the 2- and 6-positions. Similarity: Shares the ester functional group and halogen substituents.

Nicotinohydrazide Derivatives

- 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide (C₁₄H₁₀BrClN₄O): Contains a brominated pyridine ring and a hydrazide group. Demonstrated antimicrobial activity due to halogen substituents and hydrogen-bonding motifs . Key Difference: The hydrazide functional group and pyridine core differ significantly from the acetate ester and benzofuran system in the target compound.

Comparative Data Table

Reactivity and Electronic Properties

- Bromine Position : The 6-bromo substituent in the target compound may direct electrophilic substitutions to the 5-position of the benzofuran ring, whereas bromine at the 4-position (as in ) alters regioselectivity.

- Ester Group : The acetate ester enhances solubility in organic solvents and may serve as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo.

Biological Activity

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate is a notable compound within the class of benzofurans, characterized by its unique structural features that include a bromine atom at the 6-position and an acetate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C12H11BrO3

- Molecular Weight : 271.11 g/mol

- CAS Number : 2070896-49-8

The compound's structure allows it to act as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique combination of brominated benzofuran and acetate moiety may confer distinct chemical reactivity and biological properties compared to its analogs.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (μg/ml) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 4.0 | Apoptosis induction |

| This compound | PC3 | 28.0 | Cell cycle arrest |

The data suggest that the compound may reverse multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/ml |

| Escherichia coli | 20 μg/ml |

These findings highlight the compound's potential as a lead structure for developing new antimicrobial drugs .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Variations in substituents at specific positions significantly influence potency and selectivity against various biological targets.

Key Findings in SAR Studies

- Bromine Substitution : The presence of bromine at the 6-position enhances the compound's interaction with target proteins involved in cancer progression.

- Acetate Group : The acetate moiety contributes to improved solubility and bioavailability, essential for therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

- One-Pot Synthesis : A straightforward approach that combines multiple reaction steps into one.

- Sonogashira Coupling : Utilizes palladium catalysts to form carbon-carbon bonds efficiently.

These synthetic routes not only streamline production but also facilitate the generation of analogs for further biological evaluation .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate, and how can reaction conditions be optimized?

The compound can be synthesized via bromination of a dihydrobenzofuran precursor followed by esterification. A common approach involves reacting 6-bromo-2,3-dihydrobenzofuran-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) via Fischer esterification. Reflux conditions (60–80°C, 12–24 hours) in anhydrous ethanol or methanol are typical. Purity is enhanced by recrystallization from ethanol/water mixtures . Optimization should focus on stoichiometric ratios (e.g., 1:5 molar ratio of acid to alcohol) and catalyst concentration (1–5% v/v) to minimize side reactions like hydrolysis.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Confirms ester C=O stretching (~1740 cm⁻¹) and aromatic C-Br vibrations (~550 cm⁻¹).

- NMR : ¹H NMR identifies dihydrobenzofuran protons (δ 3.0–4.5 ppm for methylene/methine groups) and the acetate methyl (δ 3.6–3.8 ppm). ¹³C NMR resolves the carbonyl carbon (δ 170–175 ppm) and brominated aromatic carbons (δ 115–130 ppm).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for correlating structure with bioactivity .

Advanced Research Questions

Q. How can regioselective bromination of dihydrobenzofuran derivatives be achieved to synthesize this compound?

Regioselectivity at the 6-position is influenced by electron-donating/withdrawing groups. For example, the ester group at position 3 directs bromination to position 6 via resonance effects. Use N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize over-bromination. Monitor reaction progress with TLC (hexane:ethyl acetate, 3:1) and confirm regiochemistry via NOESY NMR to verify spatial proximity of bromine to the ester group .

Q. How do hydrogen-bonding interactions in this compound influence its crystallographic packing and bioactivity?

X-ray studies of analogous brominated benzofurans reveal that N–H∙∙∙O and O–H∙∙∙N hydrogen bonds form dimers or 1D chains, stabilizing the crystal lattice. These interactions may enhance solubility or binding affinity in biological systems. For example, hydrogen-bonded dimers in similar compounds correlate with improved antimicrobial activity by facilitating membrane penetration .

Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected splitting in NMR signals?

Splitting may arise from restricted rotation of the ester group or diastereotopic protons in the dihydrobenzofuran ring. Use 2D NMR (COSY, HSQC) to assign coupling patterns and variable-temperature NMR to detect conformational exchange. Computational modeling (DFT) can predict optimal geometries and verify assignments .

Q. What methodologies assess the hydrolytic stability of the ester group under physiological conditions?

Conduct pH-dependent kinetic studies in buffered solutions (pH 1–10, 37°C). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify using UV detection (λ = 254 nm). Compare half-lives to derivatives like Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate to evaluate electronic effects on stability .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Employ Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Track intermediates via LC-MS and optimize ligand choice (e.g., SPhos for sterically hindered substrates). Isotopic labeling (e.g., deuterated solvents) combined with kinetic isotope effects can reveal rate-determining steps in C–Br bond activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.